molecular formula C10H12N2O4 B157077 N-(4-Ethoxy-3-nitrophenyl)acetamide CAS No. 1777-84-0

N-(4-Ethoxy-3-nitrophenyl)acetamide

Cat. No. B157077
CAS RN: 1777-84-0
M. Wt: 224.21 g/mol
InChI Key: UOIPFPSGIAWJAQ-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 . It is a beige powder and belongs to the class of 4-alkoxyacetanilides (4-AAs) .


Molecular Structure Analysis

The molecular structure of N-(4-Ethoxy-3-nitrophenyl)acetamide consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The methoxy group and the acetamide groups are nearly coplanar with the phenyl ring .


Chemical Reactions Analysis

In vivo, 4-alkoxyacetanilides (4-AAs) mostly undergo oxidative O-dealkylation to give N-(4-hydroxphenyl)acetamide . Small portions may undergo deacylation, producing carcinogenic, kidney-damaging 4-alkoxyanilines and/or their N-oxidation products .


Physical And Chemical Properties Analysis

N-(4-Ethoxy-3-nitrophenyl)acetamide has a melting point of 103.5°C and a boiling point of 365.61°C (rough estimate) . Its density is approximately 1.2995 (rough estimate) and it has a refractive index of 1.6620 (estimate) . It is insoluble in water .

Safety And Hazards

When heated to decomposition, N-(4-Ethoxy-3-nitrophenyl)acetamide emits toxic fumes of nitrogen oxides . It is probably combustible . It is an eye irritant and mutation data has been reported . It is a questionable carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data .

properties

IUPAC Name

N-(4-ethoxy-3-nitrophenyl)acetamide
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InChI

InChI=1S/C10H12N2O4/c1-3-16-10-5-4-8(11-7(2)13)6-9(10)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
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InChI Key

UOIPFPSGIAWJAQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C10H12N2O4
Record name 3-NITRO-P-ACETOPHENETIDE
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DSSTOX Substance ID

DTXSID5020942
Record name 3-Nitro-p-acetophenetide
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Molecular Weight

224.21 g/mol
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Physical Description

3-nitro-p-acetophenetide is a beige powder. (NTP, 1992), Beige solid; [CAMEO]
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Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALC, ACETONE, BENZENE; VERY SOL IN CHLOROFORM, PETROLEUM ETHER; SLIGHTLY SOL IN ETHER; SOL IN ACETIC ACID
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Record name 3'-NITRO-P-ACETOPHENETIDIDE
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Product Name

N-(4-Ethoxy-3-nitrophenyl)acetamide

Color/Form

NEEDLES FROM DILUTE ALCOHOL

CAS RN

1777-84-0
Record name 3-NITRO-P-ACETOPHENETIDE
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Record name 3'-Nitro-p-acetophenetidide
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Record name Acetamide, N-(4-ethoxy-3-nitrophenyl)-
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Melting Point

217 to 219 °F (NTP, 1992), 123 °C
Record name 3-NITRO-P-ACETOPHENETIDE
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Record name 3'-NITRO-P-ACETOPHENETIDIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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